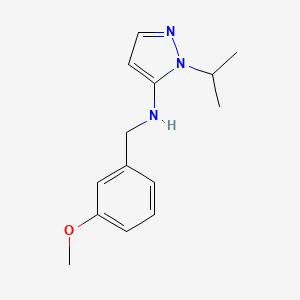

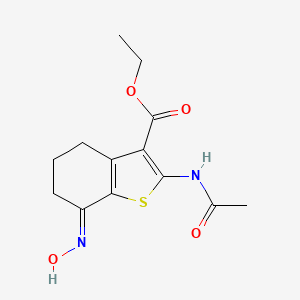

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol est un composé hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont des cycles aromatiques à six chaînons contenant deux atomes d'azote aux positions 1 et 3. Ce composé est caractérisé par la présence d'un groupe amino en position 6, d'un atome d'iode en position 5, d'un groupe méthylthio en position 2 et d'un groupe hydroxyle en position 4.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pyrimidinique : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le cycle pyrimidinique. Cela peut être réalisé par réaction d'un composé β-dicarbonyle avec de la guanidine ou ses dérivés en milieu acide ou basique.

Introduction de groupes fonctionnels : L'introduction de l'atome d'iode en position 5 peut être réalisée par des réactions d'iodation utilisant des réactifs tels que l'iode ou la N-iodosuccinimide (NIS). Le groupe méthylthio en position 2 peut être introduit par des réactions de substitution nucléophile utilisant des agents de méthylthiolation tels que les sels de méthylthiolate.

Amination et hydroxylation : Le groupe amino en position 6 peut être introduit par des réactions de substitution nucléophile utilisant de l'ammoniac ou des amines. Le groupe hydroxyle en position 4 peut être introduit par des réactions d'hydroxylation utilisant des agents oxydants.

Méthodes de production industrielle

Les méthodes de production industrielle du 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Ces méthodes impliquent souvent l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification efficaces pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol peut subir différents types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former un groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : L'atome d'iode en position 5 peut être réduit en un atome d'hydrogène en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Le groupe amino en position 6 et le groupe méthylthio en position 2 peuvent participer à des réactions de substitution nucléophile avec des électrophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Réduction : Borohydrure de sodium (NaBH₄), hydrure d'aluminium et de lithium (LiAlH₄)

Substitution : Ammoniaque (NH₃), sels de méthylthiolate (CH₃S⁻)

Principaux produits formés

Oxydation : Formation d'un groupe carbonyle en position 4

Réduction : Remplacement de l'atome d'iode par un atome d'hydrogène

Substitution : Formation de dérivés substitués aux positions 2 et 6

4. Applications de la recherche scientifique

Le 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes et peut être utilisé dans le développement de nouvelles méthodologies de synthèse.

Biologie : Il peut être utilisé comme sonde pour étudier les processus biologiques impliquant des dérivés de pyrimidine, tels que la synthèse de l'ADN et de l'ARN.

Industrie : Il peut être utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. La présence de groupes fonctionnels tels que les groupes amino, iodo et méthylthio lui permet de former des interactions spécifiques avec ces cibles, ce qui conduit à une modulation de leur activité. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la synthèse de l'ADN, présentant ainsi des propriétés antivirales ou anticancéreuses.

Applications De Recherche Scientifique

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives, such as DNA and RNA synthesis.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like the amino, iodine, and methylthio groups allows it to form specific interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antiviral or anticancer properties.

Comparaison Avec Des Composés Similaires

Composés similaires

6-Amino-2-(méthylthio)pyrimidin-4-ol : Manque l'atome d'iode en position 5.

5-Iodo-2-(méthylthio)pyrimidin-4-ol : Manque le groupe amino en position 6.

6-Amino-5-iodo-4-hydroxypyrimidine : Manque le groupe méthylthio en position 2.

Unicité

Le 6-Amino-5-iodo-2-(méthylthio)pyrimidin-4-ol est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. La présence de l'atome d'iode renforce son potentiel en tant que composé radiomarqué pour les études d'imagerie, tandis que les groupes amino et méthylthio contribuent à sa polyvalence en synthèse chimique et en interactions biologiques.

Propriétés

Formule moléculaire |

C5H6IN3OS |

|---|---|

Poids moléculaire |

283.09 g/mol |

Nom IUPAC |

4-amino-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H6IN3OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H3,7,8,9,10) |

Clé InChI |

WJGZGDCEUQBGQC-UHFFFAOYSA-N |

SMILES canonique |

CSC1=NC(=C(C(=O)N1)I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729131.png)

![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)

![N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B11729140.png)

![(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine](/img/structure/B11729145.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729150.png)

![benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729155.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)

![ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11729161.png)